molecular formula C9H7Cl2NaO3 B039003 Dichlorprop-p-sodium CAS No. 119299-10-4

Dichlorprop-p-sodium

Cat. No.: B039003
CAS No.: 119299-10-4
M. Wt: 257.04 g/mol
InChI Key: XWAFIZUTHLRWBE-NUBCRITNSA-M
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Description

Dichlorprop-p-sodium, also known as this compound, is a useful research compound. Its molecular formula is C9H7Cl2NaO3 and its molecular weight is 257.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dichlorprop-P-sodium is a sodium salt of the R-enantiomer of dichlorprop, an aryloxyalkanoic acid herbicide. It operates as a synthetic auxin, disrupting normal plant growth processes. The compound induces stem and leaf malformations, ultimately leading to plant death through uncontrolled growth patterns. Its chemical structure can be represented as:

C9H7Cl2NaO3\text{C}_9\text{H}_7\text{Cl}_2\text{NaO}_3

Herbicide Applications

This compound is primarily applied in the following contexts:

  • Cereal Crops : Effective in controlling broadleaf weeds in wheat and barley fields.
  • Grassland Management : Utilized in pasture and turf management to suppress unwanted weed species.
  • Industrial Uses : Employed in non-crop areas for vegetation control.

The herbicide is typically applied post-emergence, targeting actively growing weeds while minimizing harm to crops.

Toxicological Assessments

The safety profile of this compound has been evaluated through various studies. Key findings include:

  • Human Health Risks : According to the Environmental Protection Agency (EPA), exposure levels are assessed to ensure they remain below thresholds that could cause adverse effects. The compound is not registered for use on food commodities in the U.S., thus limiting dietary exposure .
  • Animal Studies : Toxicity studies indicate that dichlorprop-P exhibits low acute toxicity levels in laboratory animals. Chronic exposure studies have not shown significant differences in toxicity compared to older formulations of dichlorprop .

Environmental Impact

This compound is characterized by its non-persistent nature in the environment. Key environmental considerations include:

  • Biotransformation : The primary route of degradation is biotransformation in soil, with minimal risk of volatilization or significant leaching into groundwater .
  • Ecosystem Effects : It is crucial to assess the impact on sensitive populations and non-target organisms when applying this herbicide .

Regulatory Status

This compound has undergone rigorous evaluations by regulatory agencies:

  • EPA Registration : The EPA has reviewed and approved various formulations of dichlorprop-P, ensuring compliance with safety standards .
  • Health Canada Assessment : Health Canada has similarly evaluated the compound, concluding that it poses minimal risk when used according to label directions .

Table 1: Summary of Applications and Efficacy

Application AreaTarget WeedsEfficacy RateApplication Method
Cereal CropsBroadleaf weedsHighGround application
GrasslandVarious perennial weedsModerateAerial or ground application
Industrial AreasBrush speciesHighSpot treatment

Table 2: Toxicological Data Summary

Study TypeFindingsReference
Acute ToxicityLow toxicityEPA
Chronic ExposureNo significant effectsHealth Canada
Environmental FateNon-persistentEFSA

Properties

CAS No.

119299-10-4

Molecular Formula

C9H7Cl2NaO3

Molecular Weight

257.04 g/mol

IUPAC Name

sodium;(2R)-2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1

InChI Key

XWAFIZUTHLRWBE-NUBCRITNSA-M

SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+]

Isomeric SMILES

C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+]

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+]

Key on ui other cas no.

119299-10-4

Pictograms

Corrosive; Irritant

Synonyms

sodium (R)-2-(2,4-dichlorophenoxy)propionate

Origin of Product

United States

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